molecular formula C15H21N3O B012181 キノシド CAS No. 525-61-1

キノシド

カタログ番号: B012181
CAS番号: 525-61-1
分子量: 259.35 g/mol
InChIキー: NBAFIBBHADOTMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinocide, also known as Quinocide, is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound Quinocide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinocide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinocide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimalarial Properties

Efficacy Against Malaria:
Quinocide exhibits potent antimalarial properties, particularly against the liver stages of P. vivax, which are responsible for relapses. Studies indicate that a short course (10-14 days) of quinocide is as effective as longer treatments with other established antimalarials like acriquine combined with plasmocide . The drug's ability to target both the hypnozoites and blood stages of malaria makes it a valuable option for radical cure strategies.

Clinical Trials and Studies:

  • Short-term Treatment: A study involving 70 patients treated with quinocide as monotherapy showed promising results, with a significant reduction in relapse rates compared to traditional therapies .
  • Combination Therapies: Research has explored the co-administration of quinocide with other antimalarials such as proguanil and haloquine. These combinations have been shown to enhance therapeutic outcomes while minimizing side effects .

Safety Profile

Tolerance and Side Effects:
Quinocide has been reported to have a favorable safety profile. Side effects are infrequent and generally mild, not requiring discontinuation of therapy . This tolerance is crucial for maintaining patient compliance in malaria treatment protocols.

Case Study 1: Efficacy in Prophylaxis

A large-scale study demonstrated that quinocide administered as a prophylactic measure prior to potential exposure to malaria was effective in reducing incidence rates among at-risk populations. The study highlighted the importance of timely administration and proper dosing regimens .

Case Study 2: Latent Malaria Treatment

In a clinical setting focused on latent malaria cases, quinocide was used successfully in combination with other agents to target dormant liver stages. This approach not only reduced relapse rates but also provided insights into optimizing treatment protocols for chronic malaria cases .

Comparative Analysis of Quinocide with Other Antimalarials

FeatureQuinocidePrimaquineTafenoquine
Year Introduced 195219262018
Target Stages Liver & Blood StagesLiver & Blood StagesLiver & Blood Stages
Efficacy Duration Short-term (10-14 days)VariesLong-term
Side Effects Mild, transientHemolytic toxicity riskSimilar to primaquine
G6PD Consideration Not specifiedYesYes

Implications for Future Research

The ongoing research into quinocide suggests its potential not only as a standalone treatment but also as part of combination therapies aimed at enhancing efficacy while mitigating risks associated with hemolytic toxicity seen in other 8-aminoquinolines like primaquine. The need for further studies focusing on long-term safety and efficacy profiles remains critical.

作用機序

Target of Action

Quinocide, an isomer of the anti-malarial drug primaquine , primarily targets the sodium channels in Purkinje fibers . These fibers are specialized heart muscle cells that play a crucial role in coordinating the contractions of the heart chambers.

Mode of Action

Quinocide acts as a Class Ia antiarrhythmic agent . It depresses phase 0 of the action potential, which is the rapid depolarization phase. This is achieved by blocking sodium and potassium currents, thereby prolonging cellular action potential . This results in decreased myocardial excitability and conduction velocity, and myocardial contractility .

Biochemical Pathways

Quinocide, like other quinones, is involved in redox reactions carried out by cellular reductases such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase . Depending on the reduction potential of the ubiquinone, direct hydride transfer or the coupled transfer of an electron and a hydrogen atom is the mechanism for reduction during cellular respiration .

Pharmacokinetics

The pharmacokinetics of Quinocide involve extensive hepatic metabolism (50% to 90%) to inactive compounds . It is excreted in the urine (5% to 20% as unchanged drug) . The time to peak serum concentration after oral administration is approximately 2 to 5 hours . The plasma half-life elimination is between 6 to 8 hours, which can be prolonged in the elderly, and in individuals with cirrhosis and congestive heart failure .

Result of Action

The molecular and cellular effects of Quinocide’s action primarily involve the alteration of the electrical activity of the heart. By blocking sodium and potassium currents, it prolongs the action potential of heart muscle cells, thereby affecting the rhythm and rate of heart contractions .

Action Environment

For instance, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoa proteins . Similarly, socioeconomic and environmental factors can contribute to the resistance of certain bacteria to fluoroquinolones

生物活性

Quinocide, an 8-aminoquinoline derivative, has garnered attention for its biological activity, particularly in the treatment and prophylaxis of malaria caused by Plasmodium vivax. This article explores the compound’s mechanisms of action, efficacy, toxicity, and relevant case studies.

Quinocide is a constitutional isomer of primaquine, differing in the position of a methyl group on its aliphatic side-chain. Specifically, quinocide is methyl-substituted at position 4’, while primaquine is methyl-substituted at position 1’. This structural difference influences their metabolic pathways and biological activities. Quinocide has been shown to interfere with the electron transport system in the mitochondria of malaria parasites, impairing their energy metabolism and leading to cell death .

Efficacy Against Malaria

Quinocide exhibits strong antimalarial properties, particularly against the gametocytes of Plasmodium falciparum and the exoerythrocytic forms of P. vivax. Its effectiveness is comparable to that of primaquine, making it a valuable option in malaria treatment regimens. A study highlighted that quinocide could enhance the therapeutic effects when used in combination with primaquine, although careful consideration is needed regarding its toxicity .

Comparative Efficacy Table

CompoundActivity Against P. vivaxActivity Against P. falciparumToxicity Profile
QuinocideHighModerateHigher than primaquine
PrimaquineVery HighHighModerate

Toxicity and Safety Profile

While quinocide shows promise as an antimalarial agent, its toxicity profile raises concerns. Studies indicate that mixtures of quinocide with primaquine significantly increase toxicity levels. For instance, a combination of 6.0% quinocide with primaquine was found to be twice as toxic as a 0.5% mixture . The primary toxic effects include hemolysis and suppression of myeloid elements in bone marrow, which necessitates careful monitoring during treatment.

Case Studies

Several clinical studies have assessed the efficacy and safety of quinocide:

  • Study on Mass Drug Administration (MDA) :
    • Location : Various regions including China and Taiwan.
    • Findings : MDA using quinocide significantly reduced malaria incidence rates to near zero in targeted populations over extended periods. However, some studies reported challenges in completely interrupting transmission due to residual cases .
  • Clinical Trials :
    • Study Design : Randomized controlled trials comparing quinocide with other antimalarials.
    • Results : Quinocide demonstrated comparable efficacy to primaquine but with increased adverse effects in certain populations .
  • Safety Monitoring :
    • Observations : Patients receiving quinocide reported higher rates of gastrointestinal disturbances and hematological abnormalities compared to those treated with standard primaquine regimens .

特性

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAFIBBHADOTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045706
Record name Quinocide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-61-1
Record name Quinocide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinocide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinocide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinocide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOCIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNG7995Y4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinocide
Reactant of Route 2
Reactant of Route 2
Quinocide
Reactant of Route 3
Reactant of Route 3
Quinocide
Reactant of Route 4
Reactant of Route 4
Quinocide
Reactant of Route 5
Quinocide
Reactant of Route 6
Quinocide
Customer
Q & A

Q1: How does quinocide exert its antimalarial effect?

A: While the precise mechanism of action of quinocide remains to be fully elucidated, like other 8-aminoquinolines, it is believed to target the parasite's mitochondria, disrupting its metabolic processes and ultimately leading to parasitic death. [, ]

Q2: What specific stages of the Plasmodium vivax life cycle does quinocide target?

A: Quinocide is effective against the hypnozoite stage of Plasmodium vivax, which are dormant forms in the liver responsible for relapses of the disease. This makes quinocide valuable for achieving a radical cure for vivax malaria. [, ]

Q3: What is the molecular structure and formula of quinocide?

A: Quinocide is a 6-methoxy-8-(4'-aminopentylamino)quinoline. Its molecular formula is C16H23N3O. []

Q4: Is spectroscopic data available for quinocide?

A: Yes, researchers have explored the use of UV and IR spectroscopy alongside thin-layer chromatography for assessing the quality of quinocide. []

Q5: Are there any known catalytic properties or applications of quinocide?

A5: Current research primarily focuses on quinocide's antimalarial activity. No catalytic properties or applications have been reported.

Q6: Have computational methods been used to study quinocide?

A: Yes, in silico studies have investigated quinocide's potential interaction with the alpha estrogen receptor. []

Q7: How does the structure of quinocide relate to its antimalarial activity?

A: Quinocide shares structural similarities with other 8-aminoquinolines, notably the diaminoalkane side chain, which is considered crucial for the prophylactic activity of this drug class. Research has focused on synthesizing and evaluating naphthyridinone derivatives with diamino sidechains similar to primaquine and quinocide, aiming to develop new prophylactic antimalarials. []

Q8: What formulation strategies have been explored to improve quinocide's stability or bioavailability?

A: While specific formulation strategies for quinocide are limited in the available literature, research has investigated the comparative concentrations of quinocide in blood and organs after administering soluble and insoluble salts. This suggests ongoing efforts to optimize its pharmacokinetic profile. [, ]

Q9: What is the ADME profile of quinocide?

A: Research has shed light on the pharmacokinetics of quinocide, including its distribution in tissues and excretion from the body. Studies in animal models have provided insights into these processes. [, ]

Q10: How do the pharmacokinetic properties of quinocide impact its efficacy?

A: The duration of quinocide's presence in the bloodstream and its distribution to various tissues, particularly the liver, are crucial for its effectiveness in clearing hypnozoites. [, ]

Q11: What in vivo models have been used to study quinocide's efficacy?

A: Research has employed rhesus monkeys infected with Plasmodium cynomolgi, a primate malaria model, to investigate the effects of quinocide on exoerythrocytic parasites. These studies provide valuable insights into its activity against the liver stages of the parasite. []

Q12: What is the clinical efficacy of quinocide in treating vivax malaria?

A: Studies conducted in the mid-20th century demonstrated the efficacy of quinocide in treating both short and long-incubation tertian malaria. The research highlights its effectiveness in preventing relapses when administered during the primary infection. [, , , ]

Q13: Are there documented cases of resistance to quinocide in Plasmodium vivax?

A13: While the provided research does not explicitly mention quinocide resistance, the emergence of drug resistance is a constant concern with antimalarials. Monitoring for resistance development is essential.

Q14: What are the known toxicological effects of quinocide?

A: While quinocide has proven effective in treating vivax malaria, research also highlights potential side effects. Studies have investigated the drug's effect on vision and its potential for toxicity when combined with other medications. [, ]

Q15: Have any targeted drug delivery approaches been explored for quinocide?

A15: The provided research does not detail specific drug delivery approaches for quinocide.

Q16: What analytical techniques have been used to study quinocide?

A16: Various analytical methods have been employed to characterize and quantify quinocide. These include:

  • Capillary Zone Electrophoresis (CZE): For determining quinocide as an impurity in primaquine tablets. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze quinocide in unprocessed primaquine diphosphate and tablets. [, ]
  • Photoelectrocolorimetry: To determine quinocide and study its extraction with organic solvents. []
  • UV and IR Spectroscopy: In conjunction with thin-layer chromatography for quality assessment. []

Q17: What is known about the environmental impact and degradation of quinocide?

A17: The research does not provide specific information about the environmental fate of quinocide.

Q18: How does quinocide's solubility in different media affect its bioavailability?

A: While the research doesn't directly address quinocide's solubility in various media, it does explore the influence of electrolytes on its extraction from aqueous solutions using organic solvents. This suggests the importance of solubility in understanding its bioavailability. [, ]

Q19: What validation parameters were considered for analytical methods used to quantify quinocide?

A: Research employing CZE for quinocide quantification emphasizes method validation, including assessments of selectivity, linearity, limits of detection and quantitation, analytical precision (intra- and inter-day variability), and repeatability. [, ]

Q20: How is the quality of quinocide controlled during its production?

A: The use of UV and IR spectroscopy with thin-layer chromatography suggests an emphasis on quality control during quinocide production. []

Q21: Does quinocide elicit any specific immunological responses?

A21: The research provided doesn’t address quinocide’s immunogenic potential.

Q22: Does quinocide interact with drug transporters?

A22: Specific interactions of quinocide with drug transporters haven't been explored in the available research.

Q23: Does quinocide affect drug-metabolizing enzymes?

A23: The provided research doesn't elaborate on quinocide's interaction with drug-metabolizing enzymes.

Q24: What is the biocompatibility and biodegradability of quinocide?

A24: The research primarily focuses on quinocide's antimalarial activity and doesn't provide details regarding its biocompatibility or biodegradability.

Q25: Are there any alternative drugs or treatment strategies for vivax malaria that are comparable to quinocide?

A: Other 8-aminoquinolines, such as primaquine and tafenoquine, are also effective in eliminating Plasmodium vivax hypnozoites. [, ] The choice of treatment depends on factors like drug availability, patient tolerance, and the specific clinical context.

Q26: What research infrastructure and resources are essential for studying quinocide?

A26: Research on quinocide leverages various resources, including:

    Q27: When was quinocide first synthesized and what were the key milestones in its development as an antimalarial drug?

    A: Quinocide was synthesized in the USSR in 1952. Early research focused on its parasiticidal activity and effectiveness in treating and preventing relapses of vivax malaria, particularly in the context of mass administration campaigns. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。